Unraveling the Structure of Dolutegravir's M3 Metabolite: A Technical Guide
Unraveling the Structure of Dolutegravir's M3 Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and metabolic formation of M3, a metabolite of the antiretroviral drug dolutegravir. Dolutegravir is an integrase strand transfer inhibitor (INSTI) critical in the treatment of HIV-1 infection.[1] A thorough understanding of its metabolic fate is paramount for drug development, safety assessment, and clinical pharmacology. This document details the structure of the M3 metabolite, presents quantitative data on dolutegravir's metabolic pathways, outlines the experimental protocols for its identification, and provides a visual representation of its formation.
The Metabolic Landscape of Dolutegravir
Dolutegravir undergoes extensive metabolism in the body primarily through three pathways: glucuronidation, oxidation, and a sequential oxidative defluorination followed by glutathione conjugation.[2] The major metabolic route is the formation of an inactive ether glucuronide (M2) by the UGT1A1 enzyme, accounting for a significant portion of the excreted dose.[2][3] Minor pathways include oxidation mediated by the cytochrome P450 enzyme CYP3A4.[2][3]
Structural Elucidation of the M3 Metabolite
The M3 metabolite of dolutegravir is a product of oxidation at the benzylic methylene bridge.[4] This enzymatic reaction, primarily catalyzed by CYP3A4, results in the formation of two diastereomeric hemiaminal intermediates.[4] These unstable intermediates are subsequently related to the N-dealkylated metabolite M1.[4] The oxidation occurs on the phenyl part of the dolutegravir molecule.[5]
Mass spectrometry has been a key analytical tool in determining the structure of M3. In UPLC-QTOFMS analysis, M3 was identified as an oxidized metabolite of dolutegravir.[5] The fragmentation pattern of M3 in MS/MS analysis shows characteristic ions at m/z 294, 277, and 143.[5] The presence of the fragmental ion at m/z 143 is indicative of oxidation on the phenyl group.[5]
Quantitative Overview of Dolutegravir Metabolism
The following table summarizes the quantitative data regarding the excretion and metabolic pathways of dolutegravir after a single oral administration.
| Parameter | Value | Primary Enzyme(s) | Reference |
| Total Recovery of Administered Dose | ~95.6% | N/A | [3] |
| Excretion in Feces | 64.0% | N/A | [2][3] |
| Excretion in Urine | 31.6% | N/A | [2][3] |
| Ether Glucuronide (M2) Formation | 18.9% of dose (in urine) | UGT1A1 | [2][3] |
| Oxidation Pathway (leading to M3) | 7.9% of dose | CYP3A4 | [2][3] |
| Oxidative Defluorination & Glutathione Conjugation | 1.8% of dose | Not specified | [2][3] |
Experimental Protocols for Metabolite Identification
The identification and characterization of dolutegravir metabolites, including M3, have been accomplished using advanced analytical techniques. A representative experimental protocol is detailed below.
Sample Preparation and Incubation:
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System: Human Liver Microsomes (HLM) incubation.
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Reaction Mixture: A typical incubation mixture would contain dolutegravir, HLM, and an NADPH-generating system in a suitable buffer.
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Objective: To simulate the in vivo metabolism of dolutegravir in a controlled in vitro environment.
UPLC-QTOFMS Analysis:
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Chromatographic Separation:
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Column: Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[5]
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Mobile Phase A: 0.1% formic acid in water.[5]
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Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
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Elution Gradient: A gradient is used to separate the parent drug from its various metabolites. For example: 2% B for the first minute, then a linear increase to 95% B over 8 minutes, holding at 95% B for 4.5 minutes, followed by a return to initial conditions.[5]
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Flow Rate: 0.5 mL/min.[5]
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Column Temperature: 50 °C.[5]
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-
Mass Spectrometry Detection:
Metabolic Pathway for the Formation of M3
The following diagram illustrates the metabolic conversion of dolutegravir to its M3 metabolite through oxidation.
References
- 1. youtube.com [youtube.com]
- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. CYP1A1 and 1B1-mediated metabolic pathways of dolutegravir, an HIV-1 integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
